(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
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Overview
Description
(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is a natural product found in Dillenia papuana with data available.
Scientific Research Applications
Antiproliferative Effects in Cancer Cells
Ursolic acid derivatives, including the compound , have demonstrated significant antiproliferative effects in various cancer cell lines. Specifically, they act by arresting the cell cycle and inducing apoptosis. The most potent of these compounds showed effectiveness in pancreatic, breast, prostate, hepatocellular, and lung cancer cell lines (Leal et al., 2012).
Anti-Inflammatory Activities
Esculentoside B, a compound similar in structure to the one , has shown potential in inhibiting inflammatory responses. It acts by inactivating key pathways involved in inflammation, suggesting its potential as an anti-inflammatory agent (Abekura et al., 2019).
Potential Antiallergic Properties
Compounds closely related to the specified chemical structure have been studied for their potential antiallergic properties. These studies involve the synthesis and transformation of specific carboxylic acid esters, indicating a possible role in allergy treatment (Görlitzer & Kramer, 2000).
Biosynthesis of 1-Alkenes in Plants
Research into the biosynthesis of 1-alkenes in plants has involved compounds with similar structures. These studies provide insights into the mechanisms plants use to produce certain natural products (Görgen & Boland, 1989).
Synthesis of Functionalised Hydrofluorene Derivatives
Studies on the synthesis of hydrofluorene derivatives involve compounds with structures akin to the one . These investigations are significant for the development of novel organic compounds with potential applications in various fields of chemistry (Saha et al., 1987).
Microbiologically Produced Carboxylic Acids in Organic Synthesis
Research has been conducted on the use of microbiologically produced carboxylic acids, similar in structure, as building blocks in organic synthesis. These acids serve as educts for the synthesis of various compounds, indicating their importance in green chemistry (Aurich et al., 2012).
Synthesis of Macrolide Pheromones in Grain Beetles
The synthesis of hydroxy acids, which are precursors to macrolide pheromones in grain beetles, involves compounds with structural similarities. This research has implications for understanding insect communication and behavior (Oehlschlager et al., 1986).
Properties
CAS No. |
159359-63-4 |
---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19,21-23,32H,9-17H2,1-7H3,(H,33,34)/t19-,21?,22-,23+,26-,27-,28+,29-,30-/m1/s1 |
InChI Key |
WOKFCRPNGIVPEZ-RYBKRTJCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CC(=O)C1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CC(=O)C1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Synonyms |
2-oxo-3-hydroxyolean-12-en-30-oic acid 3-hydroxy-2-oxoolean-12-en-30-oic acid dillenic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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